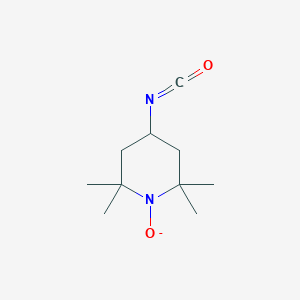
4-Isocyanato-TEMPO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in electron paramagnetic resonance (EPR) spectroscopy for the postsynthetic modification of nucleic acids, particularly RNA . This compound is notable for its stability and ability to provide valuable insights into the structure and dynamics of macromolecules.
Preparation Methods
4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO through a straightforward reaction . The process involves the conversion of the amino group to an isocyanate group, typically using phosgene or its derivatives. Industrial production methods often employ non-phosgene routes due to the toxicity of phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate .
Chemical Reactions Analysis
4-Isocyanato-TEMPO undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form urea derivatives.
Addition Reactions: It can add to nucleophiles such as alcohols and thiols.
Polymerization: It can participate in polymerization reactions to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed are urea derivatives, carbamates, and polyurethanes .
Scientific Research Applications
4-Isocyanato-TEMPO has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isocyanato-TEMPO involves its ability to form stable nitroxide radicals. These radicals interact with molecular targets through electron transfer processes, providing valuable information about the microenvironment and molecular interactions. The compound’s stability is due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms .
Comparison with Similar Compounds
4-Isocyanato-TEMPO is unique among nitroxide spin labels due to its isocyanate functional group, which allows for specific and stable labeling of nucleic acids. Similar compounds include:
4-Amino-TEMPO: The precursor to this compound, used in similar applications but lacks the isocyanate group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical, but without the isocyanate functionality.
4-Hydroxy-TEMPO: Another derivative used in oxidation reactions but not suitable for spin labeling.
Properties
IUPAC Name |
4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRLWXVLZEWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
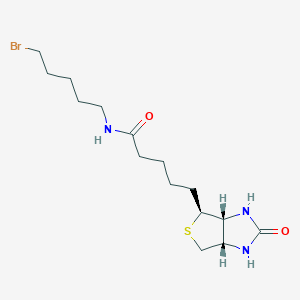

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)
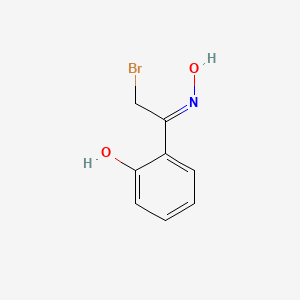
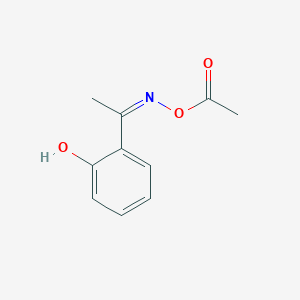
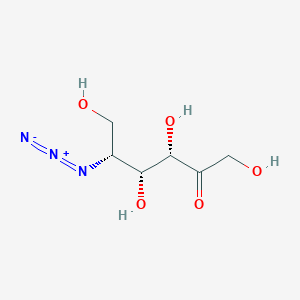
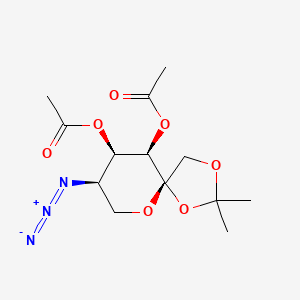
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
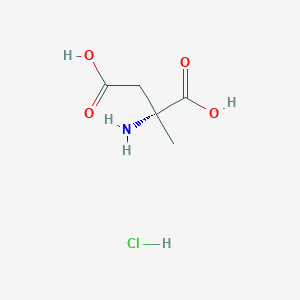
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
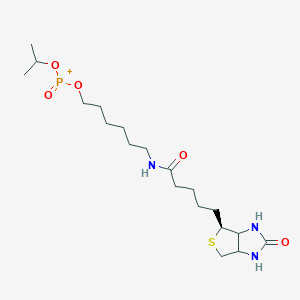
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
